molecular formula C8H6S B14757741 Cyclopenta[c]thiopyran CAS No. 270-63-3

Cyclopenta[c]thiopyran

Cat. No.: B14757741
CAS No.: 270-63-3
M. Wt: 134.20 g/mol
InChI Key: WITCGPMUKHXQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta[c]thiopyran is a heterocyclic compound that features a fused ring system containing both sulfur and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopenta[c]thiopyran can be synthesized through several methods. One common approach involves the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydrothis compound-4-carbonitrile with morpholine through a Dimroth rearrangement . Another method includes the PtCl2-catalyzed ring-expanding cycloaromatizations .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of catalysts like PtCl2 and the optimization of reaction conditions are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[c]thiopyran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenated compounds and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can

Properties

CAS No.

270-63-3

Molecular Formula

C8H6S

Molecular Weight

134.20 g/mol

IUPAC Name

cyclopenta[c]thiopyran

InChI

InChI=1S/C8H6S/c1-2-7-4-5-9-6-8(7)3-1/h1-6H

InChI Key

WITCGPMUKHXQGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CSC=CC2=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.